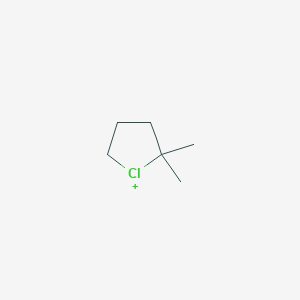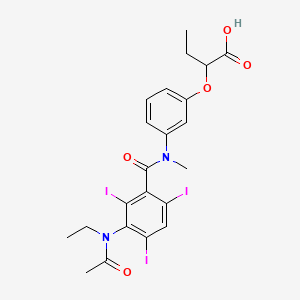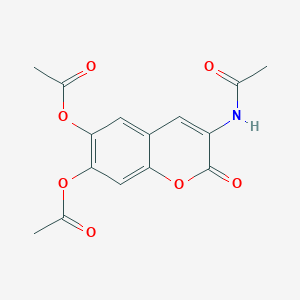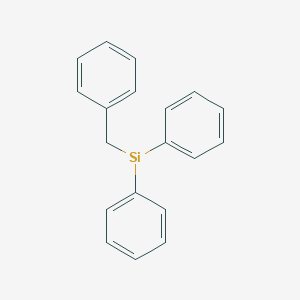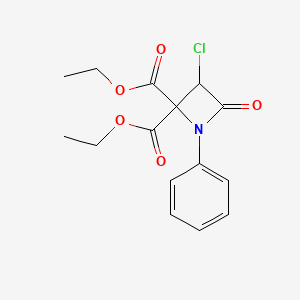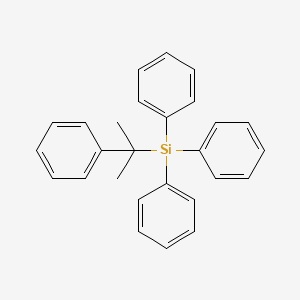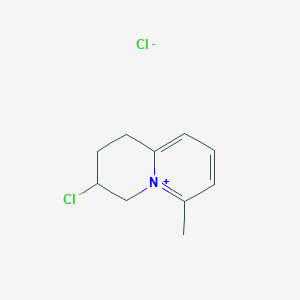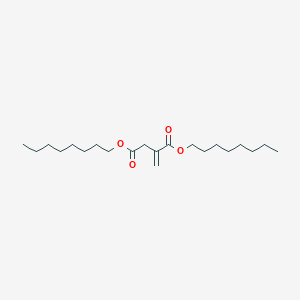
Dioctyl 2-methylidenebutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctyl 2-methylidenebutanedioate is an organic compound that belongs to the class of esters. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. This compound is often used as a plasticizer, which helps in enhancing the flexibility and durability of plastic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dioctyl 2-methylidenebutanedioate can be synthesized through the esterification of maleic anhydride with octyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or an acid ion exchange resin like Dowex . The reaction proceeds in two stages: the formation of a monoester followed by the formation of the diester. The reaction conditions include maintaining an isothermal environment and using a semi-batch reactor to control the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of heterogeneous catalysts, such as acid ion exchange resins, is preferred due to their economic and environmental benefits. The process is optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dioctyl 2-methylidenebutanedioate undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed through the esterification of maleic anhydride with octyl alcohol.
Hydrolysis: This compound can be hydrolyzed back into its constituent alcohol and acid under acidic or basic conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Esterification: Maleic anhydride, octyl alcohol, sulfuric acid or Dowex resin as catalysts.
Hydrolysis: Water, acidic or basic medium.
Major Products Formed
Esterification: this compound.
Hydrolysis: Octyl alcohol and maleic acid.
Aplicaciones Científicas De Investigación
Dioctyl 2-methylidenebutanedioate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics.
Biology: Investigated for its potential effects on biological systems due to its plasticizing properties.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of dioctyl 2-methylidenebutanedioate primarily involves its role as a plasticizer. It works by inserting itself between the polymer chains of materials like PVC, reducing the intermolecular forces and increasing the flexibility of the material . This results in enhanced processability and durability of the final product.
Comparación Con Compuestos Similares
Similar Compounds
Dioctyl phthalate (DOP): Another widely used plasticizer with similar applications.
Di(2-ethylhexyl) phthalate (DEHP): Known for its use in medical devices and flexible plastics.
Dioctyl adipate (DOA): Used in applications requiring low-temperature flexibility.
Uniqueness
Dioctyl 2-methylidenebutanedioate is unique due to its specific ester structure, which provides distinct plasticizing properties compared to other similar compounds. Its ability to enhance the flexibility and durability of materials makes it a valuable compound in various industrial and scientific applications.
Propiedades
Número CAS |
22501-68-4 |
|---|---|
Fórmula molecular |
C21H38O4 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
dioctyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C21H38O4/c1-4-6-8-10-12-14-16-24-20(22)18-19(3)21(23)25-17-15-13-11-9-7-5-2/h3-18H2,1-2H3 |
Clave InChI |
NQPOXJIXYCVBDO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)CC(=C)C(=O)OCCCCCCCC |
Números CAS relacionados |
28451-57-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



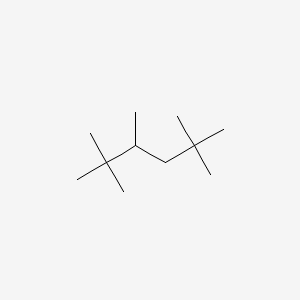
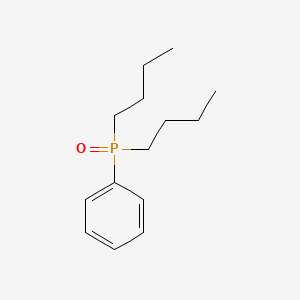
![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
